2-Hydroxypropane-1,2,3-tricarboxylic acid; piperazine
Description
1.1 2-Hydroxypropane-1,2,3-tricarboxylic Acid (Citric Acid) 2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid with the molecular formula $ \text{C}6\text{H}8\text{O}_7 $. It is a tricarboxylic acid bearing a hydroxyl group at position 2 and is naturally abundant in citrus fruits, constituting up to 8% of their dry weight . Industrially, over 99% of citric acid is produced via fungal fermentation using Aspergillus niger and molasses substrates . Its applications span food preservation (as a pH regulator and antimicrobial agent), cosmetics (as a skin-brightening agent), and industrial processes (as a chelating agent for metal ions) .
1.2 Piperazine Piperazine ($ \text{C}4\text{H}{10}\text{N}_2 $) is a heterocyclic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions. It is widely used in pharmaceuticals, particularly as a building block for antihistamines (e.g., diphenhydramine citrate) and antiparasitic drugs . Piperazine derivatives, such as $ N,N $-diethyl-4-methylpiperazine-1-carboxamide 2-hydroxypropane-1,2,3-tricarboxylate, are notable for their roles in drug synthesis and coordination chemistry .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXALWLRYIJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921081 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-29-6, 14396-16-8, 113484-97-2 | |
| Record name | Piperazine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC203336 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Citric Acid Synthesis: : Citric acid is typically produced through the fermentation of carbohydrates by the mold Aspergillus niger. The process involves the following steps:
Fermentation: Carbohydrates such as glucose or sucrose are fermented by Aspergillus niger in a controlled environment.
Precipitation: Calcium hydroxide is added to the fermentation broth to precipitate calcium citrate.
Acidification: Sulfuric acid is used to convert calcium citrate to citric acid.
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Piperazine Synthesis: : Piperazine can be synthesized through several methods, including:
Ethylenediamine Route: Ethylenediamine is reacted with diethylene glycol in the presence of a catalyst to produce piperazine.
Ammonia Route: Ethylene dichloride is reacted with ammonia to form piperazine.
Industrial Production Methods
Citric Acid: Industrial production of citric acid primarily relies on the fermentation process described above, with large-scale bioreactors used to optimize yield and efficiency.
Piperazine: Industrial production of piperazine often involves the ethylenediamine route due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Citric acid can undergo oxidation reactions to form compounds such as oxaloacetic acid and acetone.
Reduction: Piperazine can be reduced to form various derivatives, including N-substituted piperazines.
Substitution: Both citric acid and piperazine can undergo substitution reactions. For example, citric acid can form esters, while piperazine can form N-alkyl or N-aryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents for citric acid include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents for piperazine include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents for substitution reactions include alkyl halides for piperazine and alcohols for citric acid esterification.
Major Products Formed
Citric Acid Oxidation: Oxaloacetic acid, acetone.
Piperazine Reduction: N-substituted piperazines.
Substitution Products: Citric acid esters, N-alkyl or N-aryl piperazines.
Scientific Research Applications
Chemistry
Catalysis: Citric acid is used as a chelating agent in various catalytic processes.
Synthesis: Piperazine derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology
Metabolism: Citric acid plays a crucial role in the citric acid cycle (Krebs cycle), a key metabolic pathway in cellular respiration.
Enzyme Inhibition: Piperazine derivatives are studied for their potential as enzyme inhibitors.
Medicine
Anthelmintic: Piperazine is used to treat parasitic worm infections.
Antioxidant: Citric acid is used for its antioxidant properties in various formulations.
Industry
Food and Beverage: Citric acid is widely used as a flavoring and preservative.
Polymer Production: Piperazine is used in the production of polymers such as polyamides.
Mechanism of Action
Citric Acid
Metabolic Pathways: Citric acid acts as an intermediate in the citric acid cycle, facilitating the production of energy through the oxidation of acetyl-CoA.
Chelation: Citric acid can chelate metal ions, which is useful in various industrial and biochemical applications.
Piperazine
Neurotransmission: Piperazine acts on the nervous system of parasitic worms, causing paralysis and expulsion from the host.
Enzyme Interaction: Piperazine derivatives can inhibit specific enzymes, affecting various biological pathways.
Comparison with Similar Compounds
Key Observations :
- Citric acid exhibits superior chelating capacity and antimicrobial efficacy compared to succinic and malonic acids due to its three carboxyl groups and hydroxyl moiety .
- Succinic acid is preferred in bioplastic production, while lactic acid dominates in biodegradable polymer synthesis .
2.2 Piperazine vs. Other Amines
Piperazine’s structural analogs and their applications are summarized below:
Key Observations :
- Piperazine’s dual nitrogen sites enable versatile salt formation (e.g., diphenhydramine citrate), unlike pyrazine or morpholine .
- Ethylenediamine is more reactive but lacks the steric stability of piperazine’s cyclic structure .
Research Findings and Industrial Relevance
- Citric Acid : Synergistic combinations of citric acid with malic or lactic acids enhance antifungal activity against Aspergillus flavus (9.66 ± 0.57 mm inhibition zone) . Its role in metal chelation is critical for preventing oxidation in food and cosmetics .
- Piperazine : Piperazine citrate salts are pivotal in drug delivery systems due to improved solubility and bioavailability . For example, sildenafil citrate (Viagra®) incorporates piperazine for enhanced pharmacokinetics .
Notes on Contradictions and Limitations
Biological Activity
2-Hydroxypropane-1,2,3-tricarboxylic acid; piperazine is a compound formed by the combination of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) and piperazine. This compound exhibits a range of biological activities due to the unique interactions between its acidic and basic functional groups. Citric acid is well-known for its metabolic roles and presence in citrus fruits, while piperazine is primarily recognized for its pharmaceutical applications, particularly as an anthelmintic agent. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-hydroxypropane-1,2,3-tricarboxylic acid; piperazine allows for various functional interactions:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Citric Acid | Tricarboxylic Acid | Central role in metabolism |
| Piperazine | Cyclic Amine | Used primarily as an anthelmintic agent |
The presence of both carboxylic acid groups from citric acid and the nitrogen atoms in piperazine enhances its biological activity by enabling multiple interactions with biological systems.
Anthelmintic Properties
Piperazine acts as an effective anthelmintic agent by paralyzing parasites through its action on gamma-aminobutyric acid (GABA) receptors. The binding of piperazine to these receptors results in hyperpolarization of nerve endings in parasitic organisms, leading to flaccid paralysis. This mechanism facilitates the expulsion of parasites from the host body .
Cellular Effects
The interaction of 2-hydroxypropane-1,2,3-tricarboxylic acid; piperazine with GABA receptors significantly influences cellular signaling pathways in parasitic cells. This effect disrupts normal neuromuscular function and contributes to the compound's efficacy as an anthelmintic.
Metabolic Pathways
Piperazine citrate, a derivative of this compound, undergoes metabolic processes primarily in the liver. Approximately 25% is metabolized to form N-mononitrosopiperazine (MNPz), which is further processed into N-nitroso-3-hydroxypyrrolidine (NHPYR). These metabolites may also exhibit biological activities that warrant further investigation .
Study on Antimicrobial Properties
A study published in 2024 investigated the antimicrobial properties of 2-hydroxypropane-1,2,3-tricarboxylic acid isolated from citrus extracts. The findings indicated that this compound possesses significant antimicrobial activity against various bacterial strains, suggesting potential applications in food preservation and pharmaceuticals .
Experimental Studies on Dosage Effects
Research examining different dosages of piperazine citrate in animal models revealed that therapeutic doses are generally well-tolerated with minimal adverse effects. However, higher doses led to increased toxicity and side effects, emphasizing the importance of dosage regulation in therapeutic applications .
Q & A
Q. Q1. What are the common synthetic routes for preparing piperazine derivatives functionalized with hydroxy/carboxylic acid groups?
Methodological Answer: Piperazine derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, 1-(2-fluorobenzyl)piperazine triazoles are prepared by reacting propargyl bromide with 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃ as a base, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Carboxylic acid-functionalized derivatives, such as 2-phenylpiperazine, are synthesized via multi-step processes involving esterification and bromination of benzoic acid precursors, optimized by varying solvents (e.g., THF vs. DCM) and reaction times . Characterization typically employs IR, ¹H/¹³C NMR, and HPLC to confirm purity and structural integrity.
Reaction Optimization
Q. Q2. How can reaction conditions be optimized for piperazine functionalization to minimize byproducts?
Methodological Answer: Key parameters include solvent choice, temperature, and catalyst loading. For instance, in synthesizing 1-(2-fluorobenzyl)piperazine triazoles, using a 1:2 ratio of H₂O:DCM with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) maximizes yield while reducing copper-induced side reactions . Similarly, for N-alkylation of piperazine, anhydrous conditions (e.g., DMF or acetonitrile) and stoichiometric control of alkylating agents (e.g., chloroethoxyethanol) prevent over-alkylation . Post-reaction purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Advanced Structural Analysis
Q. Q3. How are structural contradictions resolved in piperazine-carboxylic acid derivatives using spectroscopic data?
Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or stereochemical ambiguity. For example, in chiral piperazine-carboxylates (e.g., (R)-2-[4-(1-carboxylatomethoxy)phenoxy]propanoate), X-ray crystallography confirms absolute configuration by analyzing hydrogen-bonding patterns and torsion angles . For hydrazine derivatives (e.g., (2,2-dimethyl-1-phenylpropylidene)hydrazine), IR and HRMS distinguish between keto-enol tautomers, while ¹H NMR coupling constants resolve regioisomers .
Biological Activity Evaluation
Q. Q4. What methodologies are used to assess the anticancer potential of piperazine-triazole hybrids?
Methodological Answer: Triazole-piperazine derivatives (e.g., 1-(2-fluorobenzyl)piperazine triazoles) are screened via in vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells). Molecular docking studies with enzymes like EGFR or tubulin validate binding modes, using software such as AutoDock Vina with parameters optimized for π-π stacking and hydrogen-bond interactions . Conflicting activity data across cell lines are addressed by comparative pharmacokinetic profiling (e.g., logP, metabolic stability) to identify structure-activity relationships (SARs) .
Data Contradictions in Pharmacological Studies
Q. Q5. How are conflicting bioactivity results rationalized for piperazine derivatives in enzyme inhibition assays?
Methodological Answer: Contradictions often stem from assay conditions or impurity profiles. For example, variations in IC₅₀ values for 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine derivatives may arise from residual DMF altering enzyme kinetics. Repetition under standardized conditions (e.g., PBS buffer, <0.1% DMSO) and LC-MS purity verification (>95%) are recommended . Additionally, competitive inhibition assays with known substrates (e.g., ATP for kinases) clarify mechanistic discrepancies .
Green Chemistry Approaches
Q. Q6. What solvent-free or catalytic methods improve sustainability in piperazine synthesis?
Methodological Answer: Solvent-free condensation (e.g., thiocarbohydrazide synthesis from hydrazine hydrate and CS₂ at 343 K) reduces waste . For piperazine acylation, flow chemistry systems with immobilized catalysts (e.g., Pd/C or zeolites) enhance atom economy and enable continuous production . Microwave-assisted reactions (e.g., 15 min at 100 W vs. 6 h conventional heating) also reduce energy use in triazole formation .
Analytical Challenges in Hydrate/Salt Forms
Q. Q7. How are hydrate/salt forms of piperazine-carboxylic acid derivatives characterized?
Methodological Answer: Thermogravimetric analysis (TGA) quantifies water content in hydrates (e.g., 1-(2-hydroxyethyl)piperazine dihydrochloride), while ¹H NMR in D₂O distinguishes free vs. bound water . For salts (e.g., piperazine-1,4-diium (R)-2-carboxylate), X-ray diffraction identifies counterion arrangements, and ion chromatography verifies stoichiometry .
Stability and Storage
Q. Q8. What storage conditions prevent degradation of hygroscopic piperazine derivatives?
Methodological Answer: Hygroscopic compounds like 1-(2-hydroxyethoxy)ethylpiperazine require desiccated storage (≤30% RH) at 2–8°C. Stability studies using accelerated aging (40°C/75% RH for 6 months) with HPLC monitoring identify degradation pathways (e.g., oxidation or hydrolysis). Antioxidants (e.g., BHT) or inert packaging (N₂ atmosphere) extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
